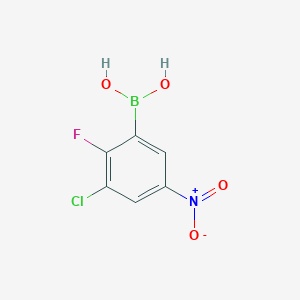

3-Chloro-2-fluoro-5-nitrophenylboronic acid

Descripción

3-Chloro-2-fluoro-5-nitrophenylboronic acid is a boronic acid derivative with the molecular formula C₆H₃BClFNO₄ (parent compound) and molecular weight ~301.5 g/mol when in its pinacol ester form (C₁₂H₁₄BClFNO₄) . It features a nitro group (-NO₂) at position 5, chlorine at position 3, and fluorine at position 2 on the phenyl ring. This substitution pattern imparts strong electron-withdrawing effects, making it highly reactive in Suzuki-Miyaura cross-coupling reactions, a key application in pharmaceutical and materials synthesis. The compound requires refrigeration for storage and is typically available at ≥95% purity .

Propiedades

IUPAC Name |

(3-chloro-2-fluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZZVNHNUJDLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-nitrophenylboronic acid typically involves the reaction of 3-bromo-4-fluoronitrobenzene with bis(pinacolato)diboron (B2(pin)2) in the presence of a palladium catalyst such as Xphos-Pd-G2 and a base like potassium phosphate (K3PO4·7H2O) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production methods for 3-Chloro-2-fluoro-5-nitrophenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-fluoro-5-nitrophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium phosphate (K3PO4) and sodium hydroxide (NaOH).

Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products Formed

Phenyl Derivatives: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

3-Chloro-2-fluoro-5-nitrophenylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-fluoro-5-nitrophenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Nitro Group Impact : The nitro group in the target compound enhances electrophilicity, facilitating cross-coupling reactions. Analogs lacking this group (e.g., 3-Chloro-5-fluorobenzeneboronic acid) exhibit lower reactivity in Suzuki-Miyaura couplings due to weaker electron-withdrawing effects .

- Chloro vs.

- Carbamoyl Functionalization : Compounds like 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid introduce steric bulk and hydrogen-bonding capacity, which may slow reaction kinetics compared to the target compound .

Key Research Findings

Functional Group Trade-offs : While carbamoyl-containing analogs () offer hydrogen-bonding interactions for target binding in drug design, their steric bulk reduces compatibility with sterically hindered coupling partners .

Actividad Biológica

3-Chloro-2-fluoro-5-nitrophenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in the field.

Chemical Structure and Properties

The compound features a phenyl ring substituted with chlorine, fluorine, and nitro groups, along with a boronic acid functional group. This unique structure allows it to participate in various chemical reactions, particularly those involving biological molecules.

| Feature | Details |

|---|---|

| Molecular Formula | CHClFNOB |

| Molecular Weight | 194.46 g/mol |

| Functional Groups | Boronic acid, nitro group, halogen substituents |

Interaction with Biological Molecules

Boronic acids, including 3-chloro-2-fluoro-5-nitrophenylboronic acid, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in biological contexts where they can interact with sugars and proteins:

- Binding Affinity : Studies have shown that boronic acids can bind to cell-surface carbohydrates, influencing cell signaling and adhesion processes. This binding is crucial for the development of artificial lectins that mimic natural carbohydrate-binding proteins .

- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications as an inhibitor. For example, it may inhibit glycosidases by binding to their active sites through the boronic acid moiety, thus affecting carbohydrate metabolism.

Antiparasitic Activity

Recent research has focused on the use of boronic acids in treating parasitic infections. A study evaluated various compounds against Leishmania amazonensis, revealing that certain nitro-substituted derivatives exhibited significant activity (IC50 < 10 µM) against infected macrophages . Although 3-chloro-2-fluoro-5-nitrophenylboronic acid was not directly tested in this study, its structural similarity to active compounds suggests it may also possess antiparasitic properties.

Fluorescence-Based Binding Studies

Another study utilized fluorescence techniques to assess the binding of boronic acids to carbohydrates. The results indicated a significant increase in fluorescence intensity upon binding (30-90 fold), demonstrating the potential for developing boronic acid-based sensors for biological applications . This method provides insights into the binding constants and affinities of compounds like 3-chloro-2-fluoro-5-nitrophenylboronic acid under physiological conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-chloro-2-fluoro-5-nitrophenylboronic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-4-fluorophenylboronic acid | Similar halogen substitutions | Used in coupling reactions |

| 4-Nitrophenylboronic acid | Contains only one nitro group | Exhibits different reactivity patterns |

| 2-Fluorophenylboronic acid | Different position of fluorine | Potentially different biological activities |

This table highlights how variations in structure can influence biological activity and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.